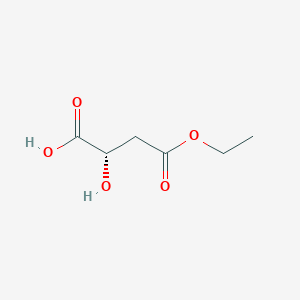
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid typically involves the use of ethyl acetoacetate as a starting material. The process includes the following steps:
Ethylation: Ethyl acetoacetate is ethylated using ethyl iodide in the presence of a base such as sodium ethoxide.
Hydrolysis: The ethylated product undergoes hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxy-2-oxo-4-oxobutanoic acid.
Reduction: Formation of 4-ethoxy-2-hydroxybutanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can act as an inhibitor of certain enzymes by binding to their active sites.
Metabolic Pathways: It may participate in metabolic pathways, influencing the production of key metabolites.
Signal Transduction: It can modulate signal transduction pathways, affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
(2S)-4-Hydroxy-4-oxobutanoic acid: Lacks the ethoxy group, making it less lipophilic.
(2S)-4-Methoxy-2-hydroxy-4-oxobutanoic acid: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.
Uniqueness
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both ethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C6H10O5 |
|---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(2S)-4-ethoxy-2-hydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O5/c1-2-11-5(8)3-4(7)6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 |
InChI Key |
FFOKDOPEBQXHEH-BYPYZUCNSA-N |
Isomeric SMILES |
CCOC(=O)C[C@@H](C(=O)O)O |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






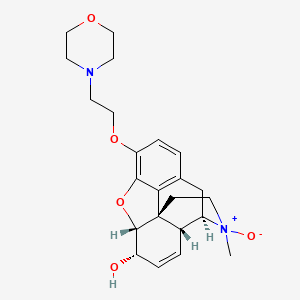
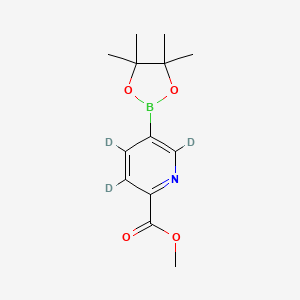

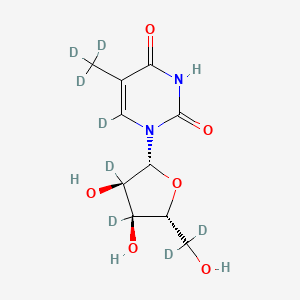
![3,7-Bis[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid](/img/structure/B13423870.png)
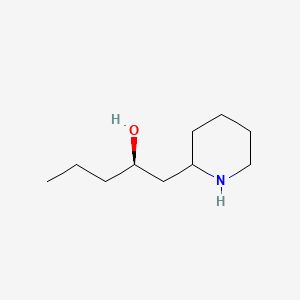


![5-Chloro-1,3-dihydro-3-[4-oxo-3-(phenylmethyl)-2-thioxo-5-thiazolidinylidene]-2H-indol-2-one](/img/structure/B13423916.png)

